

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-iodo-3-methoxy-1H-pyrazole**

Cat. No.: **B2860686**

[Get Quote](#)

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.^{[1][2]} This designation stems from its frequent appearance as a core structural motif in a wide array of biologically active compounds and commercially successful drugs.^{[2][3]} The pyrazole framework is a versatile bioisostere for other aromatic systems and can engage in various non-covalent interactions, such as hydrogen bonding and π -stacking, with biological targets.

The broad spectrum of pharmacological activities associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.^{[1][3][4][5]} Notable drugs incorporating this scaffold include the COX-2 inhibitor Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the kinase inhibitor Ruxolitinib, underscoring the scaffold's clinical and commercial significance.^{[2][3]} The ability to readily functionalize the pyrazole ring at multiple positions allows for fine-tuning of its steric and electronic properties, making it an ideal starting point for library synthesis and lead optimization campaigns.

Molecular Profile of 4-iodo-3-methoxy-1H-pyrazole

4-iodo-3-methoxy-1H-pyrazole is a specifically substituted derivative that offers unique advantages for synthetic chemistry. The methoxy group at the C3 position and the iodo group at the C4 position create a distinct electronic and reactive profile.

IUPAC Nomenclature and Structural Identifiers

Correct and unambiguous identification is paramount in chemical research. The key identifiers for this compound are consolidated below.

Identifier	Value	Source
IUPAC Name	4-iodo-3-methoxy-1H-pyrazole	[6]
CAS Number	1350325-05-1	[6]
Molecular Formula	C ₄ H ₅ IN ₂ O	[6]
Molecular Weight	224.00 g/mol	[6] [7]
InChI Key	AKAILQXICKUNET-UHFFFAOYSA-N	
Canonical SMILES	COCl=C(I)C=NN1	[6] [8]
MDL Number	MFCD27665102	[6]

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and reaction conditions for a compound.

Property	Value	Source
Physical Form	Solid	
Purity	Typically ≥95%	[6]
Storage	2-8°C, Keep in dark place, Inert atmosphere	

Synthesis and Mechanistic Considerations

The synthesis of 4-iodopyrazoles is a well-established area of heterocyclic chemistry. The primary strategy involves the direct electrophilic iodination of a pre-formed pyrazole ring, as the C4 position is highly susceptible to electrophilic substitution.[\[9\]](#)

Synthesis Strategy: Electrophilic Iodination

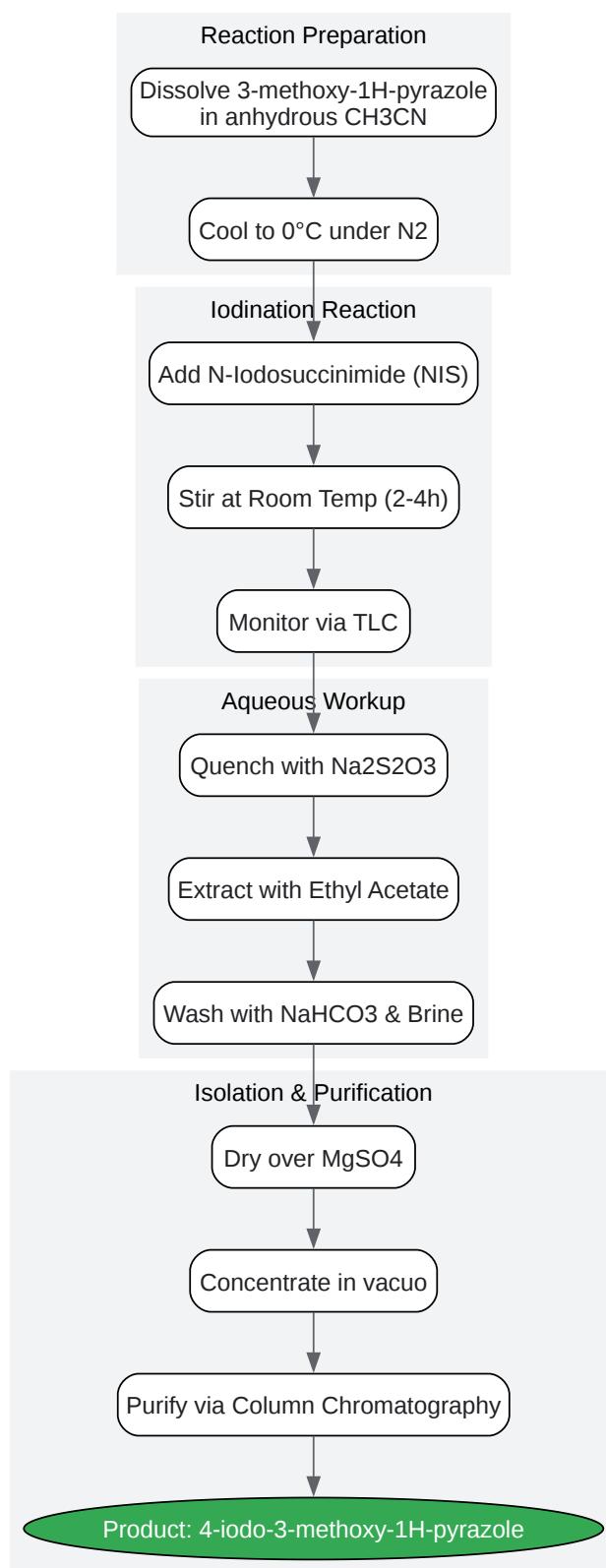
The most direct and common route to **4-iodo-3-methoxy-1H-pyrazole** starts with 3-methoxy-1H-pyrazole. The electron-donating nature of the methoxy group and the inherent reactivity of the pyrazole ring activate the C4 position for electrophilic attack. Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent or a base being common choices.

The general mechanism involves the generation of an electrophilic iodine species (I^+ or a polarized equivalent) which is then attacked by the electron-rich C4 carbon of the pyrazole ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product. The choice of solvent and reaction conditions is critical to ensure high regioselectivity and yield.

Recommended Synthesis Protocol

This protocol is a representative procedure based on common iodination methods for pyrazoles.[\[10\]](#)[\[11\]](#)

Materials:


- 3-methoxy-1H-pyrazole
- N-Iodosuccinimide (NIS)
- Acetonitrile (CH_3CN), anhydrous
- Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methoxy-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.
- Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
- Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield **4-iodo-3-methoxy-1H-pyrazole** as a pure solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **4-iodo-3-methoxy-1H-pyrazole**.

Spectroscopic and Analytical Characterization

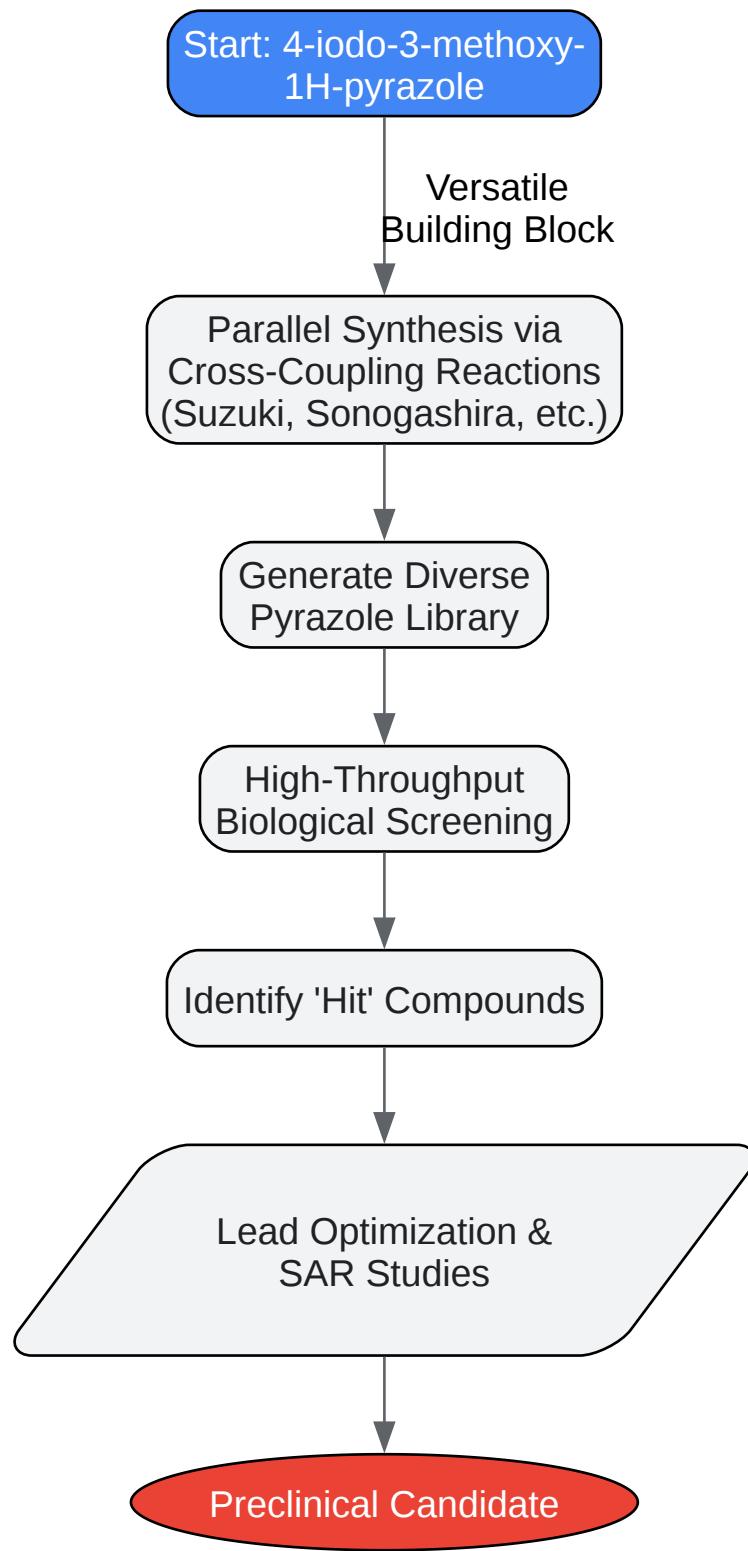
While a specific experimental spectrum for this exact molecule is not publicly available, its characteristic spectroscopic data can be reliably predicted based on its structure and comparison to closely related analogs.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- ^1H NMR: The proton NMR spectrum is expected to be simple. A singlet for the C5 proton would appear downfield (likely ~7.5-7.8 ppm), a singlet for the methoxy (OCH_3) protons would be observed around 3.9-4.1 ppm, and a broad singlet for the N-H proton would appear further downfield (>10 ppm), with its position being concentration and solvent dependent.[\[13\]](#)
- ^{13}C NMR: The carbon spectrum would show four distinct signals. The C3 and C4 carbons would be most affected by the substituents. The C4 carbon bearing the iodine atom would appear at a relatively high field (upfield) position for a substituted aromatic carbon (~60-70 ppm) due to the heavy atom effect of iodine. The C3 (bearing the methoxy group) and C5 carbons would appear at typical aromatic chemical shifts, and a signal for the methoxy carbon would be present around 55-60 ppm.
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a clear molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ at m/z 224 or 225, respectively. The isotopic pattern of iodine would not be prominent as it is monoisotopic.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch around $3100\text{-}3300\text{ cm}^{-1}$, C-H aromatic stretches just above 3000 cm^{-1} , a C=N stretch within the $1500\text{-}1600\text{ cm}^{-1}$ region, and a strong C-O stretch for the methoxy group around $1050\text{-}1250\text{ cm}^{-1}$.

Reactivity and Applications in Drug Discovery

The true value of **4-iodo-3-methoxy-1H-pyrazole** lies in its potential as a versatile intermediate for constructing more complex molecules.

The Iodo Group as a Synthetic Handle


The carbon-iodine bond at the C4 position is a prime functional group for transition-metal-catalyzed cross-coupling reactions.[\[9\]](#) This allows for the facile introduction of a wide variety of substituents, making it an invaluable tool in library synthesis for drug discovery.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl moieties.[\[10\]](#)
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

The ability to perform these transformations provides a robust platform for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the chemical space around the pyrazole core.

Logical Workflow for Drug Discovery Application

The molecule serves as an early-stage building block in a typical discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Application of **4-iodo-3-methoxy-1H-pyrazole** in a drug discovery pipeline.

Safety, Handling, and Storage

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.

Conclusion

4-iodo-3-methoxy-1H-pyrazole is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined structure, predictable reactivity, and position within the privileged pyrazole class make it a high-value building block for scientists in drug discovery and materials science. The synthetic accessibility of the C4 position via the iodo-substituent opens a gateway to vast chemical diversity, enabling the rapid development of novel compounds with tailored biological or physical properties. This guide provides the foundational knowledge required for researchers to confidently incorporate this potent scaffold into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. mdpi.com [mdpi.com]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. 4-iodo-3-methoxy-1H-pyrazole 97% | CAS: 1350325-05-1 | AChemBlock [achemblock.com]
- 7. 1350325-05-1 | 4-Iodo-3-methoxy-1H-pyrazole - AiFChem [aifchem.com]
- 8. 4-Iodo-3-methoxy-1H-pyrazole | 1350325-05-1 | AEC32505 [biosynth.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pyrazole Scaffold: A Privileged Core in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2860686#iupac-name-of-4-iodo-3-methoxy-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com